molecular formula C19H16ClFN2O2 B3013553 2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851404-64-3

2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B3013553
CAS No.: 851404-64-3
M. Wt: 358.8
InChI Key: IAIQZUGGXZLLDI-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a synthetic small molecule built on the 2-oxo-1,2-dihydroquinoline (dihydroquinolinone) chemotype, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a benzamide moiety, substituted with chloro and fluoro groups, linked via an ethyl chain to a 7-methyl-dihydroquinolinone core. This structure offers multiple points of diversity, making it a valuable building block for constructing screening libraries and exploring novel chemical space . The 2-oxo-1,2-dihydroquinoline scaffold is well-represented in pharmaceutical research due to its presence in several FDA-approved drugs and numerous investigational leads targeting a range of diseases . Compounds based on this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific substitution pattern on this molecule—particularly the halogenated benzamide and the 7-methyl quinoline—suggests potential for interaction with various biological targets, such as enzymes and receptors, though its specific mechanism of action would be subject to further investigation . Researchers can utilize this compound as a key intermediate or final product in programs aimed at developing new therapeutic agents, especially in oncology and infectious disease. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant laboratory safety protocols.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c1-11-5-6-12-10-13(18(24)23-16(12)9-11)7-8-22-19(25)17-14(20)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIQZUGGXZLLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .

Scientific Research Applications

2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Core Benzamide Derivatives

2-Chloro-6-Fluoro-N-(2-((3-(3-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Oxy)Ethyl)Benzamide ()

  • Molecular Formula : C₂₁H₁₇ClFN₅O₃
  • Key Features :
  • Replaces the dihydroquinolin group with a triazolopyridazinyl ring.
  • Methoxyphenyl substituent introduces steric bulk and polarity.
  • Ethyloxy linker instead of ethyl chain.
    • Implications : The triazolopyridazine core may enhance π-π stacking in target binding, while the methoxy group improves solubility compared to the methyl group in the target compound .

2-Chloro-6-Fluoro-N-(2-(2-(Pyridin-3-Yl)-1H-Imidazol-1-Yl)Ethyl)Benzamide ()

  • Molecular Formula : C₁₇H₁₄ClFN₄O
  • Key Features :
  • Imidazole-pyridine hybrid replaces the dihydroquinolin moiety.
  • Smaller molecular weight (344.8 g/mol vs. ~440 g/mol for the target compound).
    • Implications : The imidazole ring may facilitate hydrogen bonding, but reduced aromaticity could weaken hydrophobic interactions .
B. Heterocyclic-Thioether Benzamides ()

Compounds such as N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide and derivatives with thiazole/isoxazole substituents:

  • Key Differences: Thioether linkages (e.g., -SCH₂-thiazole) instead of dihydroquinolin groups. Heterocycles like thiophene or isoxazole introduce varied electronic profiles.
  • Implications : Thioether groups may increase metabolic susceptibility, while thiazole/isoxazole rings enhance rigidity and target specificity (e.g., kinase inhibition) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted LogP Solubility
Target Compound ~440* 7-Methyl-2-oxo-1,2-dihydroquinolin, Cl, F ~3.5 Moderate (lipophilic)
Triazolopyridazine Derivative 441.8 Triazolopyridazine, 3-methoxyphenyl ~2.8 High (polar methoxy)
Imidazole-Pyridine Derivative 344.8 Imidazole-pyridine ~2.2 Moderate
Thioether-Benzamide (e.g., N-[2-[(2-cyano-3-F-phenyl)amino]ethyl]-2-... ~390 Thienylmethylthio, cyano ~3.1 Low

*Estimated based on structural analogs.

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a derivative in the benzamide class, notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClFNOC_{17}H_{18}ClFNO, with a molecular weight of approximately 303.79 g/mol. The structure features a benzamide core substituted with a chloro and fluoro group, as well as a quinoline moiety, which contributes to its biological properties.

Benzamide derivatives have been studied for their interactions with various biological targets, including enzymes and receptors. The specific mechanism of action for This compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in cancerous tissues .
  • Antimicrobial Properties : Some studies suggest that benzamide derivatives exhibit antifungal activity against pathogens like Sclerotinia sclerotiorum, indicating potential applications in agricultural settings .

Anticancer Activity

Research has demonstrated that benzamide derivatives can act as potent inhibitors in cancer cell lines. For instance, compounds structurally similar to This compound were evaluated for their ability to inhibit cell proliferation driven by oncogenes. Data showed significant reductions in cell viability at low micromolar concentrations .

Antifungal Activity

A study highlighted the efficacy of related benzamide compounds against Sclerotinia sclerotiorum, with some derivatives achieving an EC50 value significantly lower than that of established fungicides like quinoxyfen. This suggests that This compound may possess comparable or superior antifungal properties .

Case Studies

  • Antitumor Activity : A case study involving a series of benzamide derivatives reported that modifications to the quinoline structure enhanced anticancer activity against breast cancer cell lines. The presence of electron-withdrawing groups was found to improve potency .
  • Fungal Inhibition : Another study focused on the antifungal properties of similar compounds against various fungi, reporting that certain substitutions led to increased inhibition rates compared to traditional treatments. For example, compounds with halogen substitutions showed enhanced activity against Sclerotinia sclerotiorum .

Comparative Analysis of Biological Activity

Compound NameTarget OrganismEC50 (mg/L)Activity Type
QuinoxyfenSclerotinia sclerotiorum14.19Fungicidal
Compound 13pSclerotinia sclerotiorum5.17Fungicidal
Compound I-8RET KinaseModerateAntitumor

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